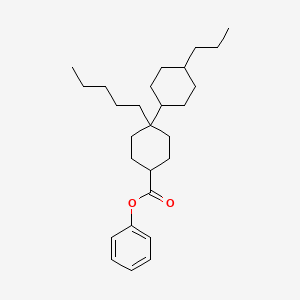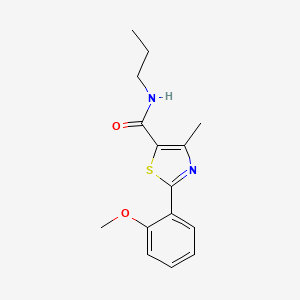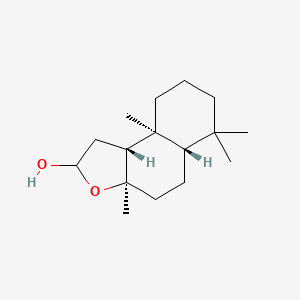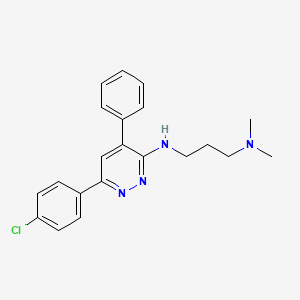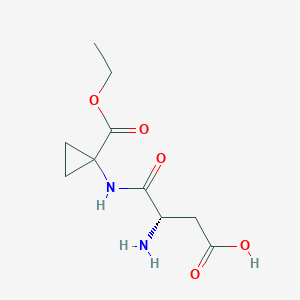
Isoquinoline, 3-(1-methyl-1,2,5,6-tetrahydro-3-pyridinyl)-1-phenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinoline, 3-(1-methyl-1,2,5,6-tetrahydro-3-pyridinyl)-1-phenyl-, hydrochloride is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 3-(1-methyl-1,2,5,6-tetrahydro-3-pyridinyl)-1-phenyl-, hydrochloride typically involves multi-step organic reactions. One common approach is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline ring system. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 3-(1-methyl-1,2,5,6-tetrahydro-3-pyridinyl)-1-phenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the isoquinoline ring to tetrahydroisoquinoline derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
Isoquinoline, 3-(1-methyl-1,2,5,6-tetrahydro-3-pyridinyl)-1-phenyl-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of Isoquinoline, 3-(1-methyl-1,2,5,6-tetrahydro-3-pyridinyl)-1-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A structurally related compound with similar aromatic properties.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different chemical reactivity.
Phenylpyridine: Another heterocyclic compound with a similar structure.
Uniqueness
Isoquinoline, 3-(1-methyl-1,2,5,6-tetrahydro-3-pyridinyl)-1-phenyl-, hydrochloride is unique due to its specific substitution pattern and the presence of both isoquinoline and pyridine rings. This structural complexity can result in distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
92124-05-5 |
|---|---|
Molecular Formula |
C21H21ClN2 |
Molecular Weight |
336.9 g/mol |
IUPAC Name |
3-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1-phenylisoquinoline;hydrochloride |
InChI |
InChI=1S/C21H20N2.ClH/c1-23-13-7-11-18(15-23)20-14-17-10-5-6-12-19(17)21(22-20)16-8-3-2-4-9-16;/h2-6,8-12,14H,7,13,15H2,1H3;1H |
InChI Key |
KJKLYMHRABYGKN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC=C(C1)C2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


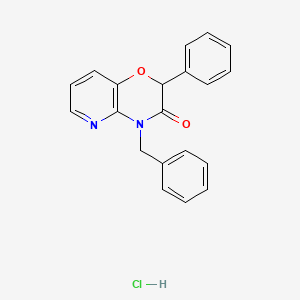
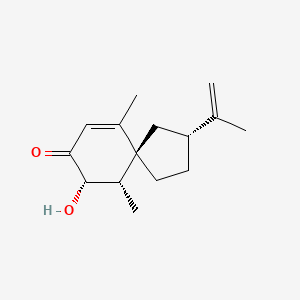

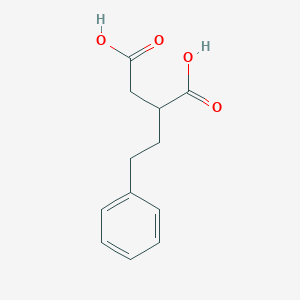
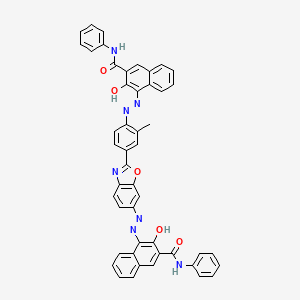

![[(1S,2S,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate](/img/structure/B12741327.png)
![N,N-bis(2-hydroxyethyl)-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide](/img/structure/B12741331.png)
